A Comprehensive Technical Guide to 2-(2-Furyl)benzoic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-(2-Furyl)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-(2-furyl)benzoic acid (C₁₁H₈O₃), a bi-aryl compound featuring a benzoic acid scaffold coupled with a furan ring. This document is intended for researchers, chemists, and professionals in drug development and materials science. It covers the fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, details expected analytical characterizations, and explores the reactivity and potential applications of this versatile chemical intermediate. The guide emphasizes the rationale behind methodological choices, ensuring a practical and scientifically rigorous resource for laboratory applications.
Core Physicochemical Properties and Identifiers
2-(2-Furyl)benzoic acid is a distinct chemical entity whose utility is defined by its structural characteristics and resulting properties. Accurate identification and understanding of these properties are paramount for its application in research and development. The key identifiers and computed physicochemical properties are summarized below.
| Identifier / Property | Value | Source |
| IUPAC Name | 2-(furan-2-yl)benzoic acid | [1][2] |
| CAS Number | 331942-47-3 | [1][2] |
| Molecular Formula | C₁₁H₈O₃ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Monoisotopic Mass | 188.047344113 Da | [1] |
| PubChem CID | 2772293 | [1][2] |
| InChIKey | QRUHYAWZHFTNEA-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CO2)C(=O)O | [1] |
| Computed XLogP3 | 2.2 | [1] |
| Common Synonyms | 2-(Furan-2-yl)benzoic acid; 2-fur-2-ylbenzoic acid | [1][2] |
Synthesis and Mechanistic Insights: A Palladium-Catalyzed Approach
The synthesis of bi-aryl compounds like 2-(2-furyl)benzoic acid is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the required building blocks.
Causality of Experimental Design: The chosen protocol involves the coupling of an ortho-substituted bromobenzoic acid derivative with 2-furylboronic acid.
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Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄, is essential. The palladium catalyst is the core of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination steps to form the crucial carbon-carbon bond.
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Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.
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Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, creating the necessary biphasic environment for the catalytic cycle to proceed efficiently.
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Protection Strategy: The carboxylic acid group is often protected as an ester (e.g., methyl ester) prior to coupling. This prevents potential side reactions, such as the acidic proton interfering with the basic conditions or the carboxylate coordinating to the palladium center, which could inhibit catalysis. The final step is the hydrolysis of the ester to yield the target acid.
Visualized Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki coupling workflow for synthesizing 2-(2-furyl)benzoic acid.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, incorporating purification and subsequent hydrolysis to ensure high purity of the final product.
Step 1: Suzuki Coupling to Synthesize Methyl 2-(2-furyl)benzoate
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 2-furylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Solvent and Base Addition: Add toluene (e.g., 40 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 2-(2-furyl)benzoate.
Step 2: Saponification to 2-(2-Furyl)benzoic Acid
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Hydrolysis Setup: Dissolve the purified methyl 2-(2-furyl)benzoate from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
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Base Addition: Add sodium hydroxide (NaOH) (3.0-5.0 eq) and stir the mixture at room temperature or gentle heat (50 °C) until the reaction is complete (monitored by TLC).
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Acidification: Cool the mixture in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2. A precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
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Drying: Dry the solid product under vacuum to yield 2-(2-furyl)benzoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity if needed.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic signatures for 2-(2-furyl)benzoic acid based on its molecular structure.
| Technique | Expected Observations |
| ¹H NMR | ~10-13 ppm (s, 1H): Carboxylic acid proton (broad singlet).~7.2-8.0 ppm (m, 5H): Four aromatic protons from the benzoic acid ring and one proton from the furan ring (H5).~6.5-6.8 ppm (m, 2H): Two protons from the furan ring (H3 and H4). |
| ¹³C NMR | ~168-172 ppm: Carboxylic acid carbonyl carbon.~110-155 ppm: Aromatic and furan carbons (9 distinct signals expected). |
| IR Spectroscopy | 3300-2500 cm⁻¹: Very broad O-H stretch (characteristic of a carboxylic acid dimer).~1700 cm⁻¹: Strong C=O stretch (carbonyl).~1600, ~1450 cm⁻¹: C=C stretches (aromatic and furan rings). |
| Mass Spectrometry | [M-H]⁻: Expected at m/z 187.0401.[M+H]⁺: Expected at m/z 189.0546.The fragmentation pattern would likely show a loss of CO₂ (44 Da) from the carboxyl group. |
Reactivity and Potential Applications
The bifunctional nature of 2-(2-furyl)benzoic acid makes it a valuable building block. Its reactivity is centered around its two primary functional regions. Benzoic acid and its derivatives are widely recognized for their roles in pharmaceuticals as antimicrobial, antifungal, and anticancer agents.[3][4][5][6]
Key Reactivity Centers
Caption: Primary reactive sites on the 2-(2-furyl)benzoic acid molecule.
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In Drug Discovery: The rigid, planar structure of 2-(2-furyl)benzoic acid makes it an attractive scaffold for designing enzyme inhibitors or receptor ligands. The carboxylic acid can serve as a key hydrogen-bonding group or a point for bioisosteric replacement. Related furan-containing acids are known intermediates in the synthesis of antibiotics, highlighting the pharmaceutical relevance of this structural motif.[7]
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In Materials Science: Similar to other substituted benzoic acids, this molecule can serve as a ligand for the synthesis of Metal-Organic Frameworks (MOFs).[8] The specific geometry and electronic properties imparted by the furan ring could lead to novel materials with unique catalytic, gas storage, or sensing capabilities.
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As a Synthetic Intermediate: The carboxylic acid can be readily converted to esters, amides, and other derivatives, allowing for its incorporation into larger, more complex molecules such as polymers or macrocycles.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-furyl)benzoic acid presents several hazards.[1]
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Hazard Statements:
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Precautionary Measures:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Conclusion
2-(2-Furyl)benzoic acid is a well-defined chemical compound with significant potential as a building block in advanced chemical synthesis. Its straightforward preparation via robust cross-coupling methodologies, combined with the versatile reactivity of its constituent functional groups, positions it as a valuable intermediate for professionals in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research setting.
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